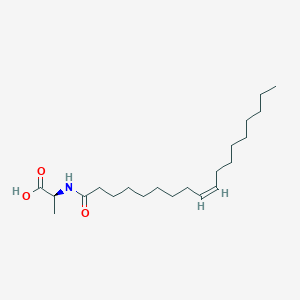![molecular formula C14H15ClF3NO2 B2784460 Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate CAS No. 2062073-02-1](/img/structure/B2784460.png)
Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For trifluoromethylated compounds, the presence of the trifluoromethyl group can often be confirmed using nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and solubility .Scientific Research Applications
Structural Analysis and Synthesis
The structural properties of trifluoromethyl-substituted compounds, including Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate, have been extensively studied. Research on three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors revealed insights into their crystal structures, showcasing dihedral angles and distances between atoms, which are crucial for understanding their chemical behavior and potential applications in designing more effective compounds for specific purposes (Li et al., 2005).
Chemical Reactions and Mechanisms
Research on the synthesis and reactivity of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride highlighted its role as a potent combination of reagents for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages, demonstrating the utility of these reagents in glycosylation reactions, which is vital for the synthesis of complex molecules (Crich and Smith, 2001).
Potential Applications in Material Science
The synthesis and investigation of dendrimers based on triazines, where the surface and interior linking groups were varied, reveal the relationship between structure and gelation ability in acidified organic solvents. This research could lead to new materials with specific properties useful in various applications, including drug delivery systems and materials engineering (Zhang et al., 2002).
Advances in Organic Synthesis
Studies on the Knoevenagel condensation of aromatic aldehydes with 1,1,1-trifluoroacetylacetone in the presence of piperidine–AcOH offer insights into the synthesis of complex organic molecules. This research contributes to the development of methodologies for creating compounds with potential applications in pharmaceuticals and materials science (Gazit and Rappoport, 1985).
Mechanism of Action
Mode of Action
The mode of action of Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate is currently unknown due to the lack of specific information on its interaction with its targets .
Biochemical Pathways
More studies are required to elucidate the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c1-21-13(20)11-3-2-10(8-12(11)15)19-6-4-9(5-7-19)14(16,17)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALIFBLXLRFGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)
![neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2784385.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2784390.png)
![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)



![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)
![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)